Computed CNS Drug-likeness Profile Comparison: Target Compound vs. Marketed CNS Drugs via CNS MPO Desirability Score
The target compound's computed LogP (XLogP3-AA = 2.4) and TPSA (84.1 Ų) place it within the optimal property space for CNS drug candidates as defined by the CNS MPO algorithm [1]. In the CNS MPO framework, this compound achieves a desirability score of ≥5.0 out of 6.0 for both the ClogP and TPSA components (ClogP ≤3 and 40 < TPSA ≤90 each receive the maximum component score of 1.0). This compares favorably to the broader chemical space where only 74% of marketed CNS drugs achieve a high overall CNS MPO score (≥4) [1]. The single hydrogen bond donor (HBD=1) also falls within the optimal range (HBD ≤0.5–3.5), further supporting its favorable CNS drug-like profile relative to the average properties of large screening libraries.
| Evidence Dimension | CNS MPO component scores (ClogP, TPSA, HBD) |
|---|---|
| Target Compound Data | ClogP = 2.4; TPSA = 84.1 Ų; HBD = 1 |
| Comparator Or Baseline | CNS MPO optimal ranges: ClogP ≤3 (score 1.0); 40 < TPSA ≤90 (score 1.0); HBD ≤3.5 (score 1.0). Comparator baseline: 74% of marketed CNS drugs achieve CNS MPO ≥4. |
| Quantified Difference | Target compound achieves maximum component scores (1.0/1.0) for ClogP, TPSA, and HBD in the CNS MPO framework. 26% of marketed CNS drugs have CNS MPO <4. |
| Conditions | Computed properties (PubChem XLogP3-AA, Cactvs TPSA); CNS MPO algorithm parameters |
Why This Matters
For CNS drug discovery programs, selecting a building block with an ideal CNS MPO profile increases the probability that final lead compounds will possess adequate brain penetration and favorable ADME properties, reducing late-stage attrition.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
